molecular formula C19H18IN3O2 B2722442 Propan-2-yl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1251616-30-4

Propan-2-yl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No.: B2722442
CAS No.: 1251616-30-4
M. Wt: 447.276
InChI Key: QJRICNLOEUUNBA-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is functionalized with an iodophenyl group and an ester moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate typically involves multiple steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-iodoaniline and a boronic acid derivative of the naphthyridine core.

    Esterification: The final step involves esterification of the carboxylic acid group with isopropanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the naphthyridine ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

Chemistry

Propan-2-yl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.

Biology and Medicine

This compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation. It may also serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which Propan-2-yl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate exerts its effects involves binding to specific molecular targets, such as DNA or proteins. The iodophenyl group enhances its ability to form strong interactions with these targets, potentially leading to the inhibition of enzymatic activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
  • Propan-2-yl 4-[(4-chlorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
  • Propan-2-yl 4-[(4-fluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate

Uniqueness

The presence of the iodine atom in Propan-2-yl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate distinguishes it from its halogenated analogs. Iodine’s larger atomic size and higher polarizability can lead to stronger interactions with biological targets, potentially enhancing its biological activity and specificity.

Properties

IUPAC Name

propan-2-yl 4-(4-iodoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18IN3O2/c1-11(2)25-19(24)16-10-21-18-15(9-4-12(3)22-18)17(16)23-14-7-5-13(20)6-8-14/h4-11H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRICNLOEUUNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)I)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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